4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol
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Overview
Description
4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol is a complex organic compound characterized by the presence of a cyclohexanol core substituted with a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol typically involves the alkylation of secondary amines with appropriate alkyl halides. One common method involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclohexanone in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3,4,5-Trimethoxyamphetamine: An amphetamine derivative with comparable pharmacological properties.
Uniqueness
4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both cyclohexanol and trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
141452-65-5 |
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Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO4/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-17-12-4-6-13(18)7-5-12/h8-9,12-13,17-18H,4-7,10H2,1-3H3 |
InChI Key |
AUHLNOFLAQABPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CCC(CC2)O |
Origin of Product |
United States |
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